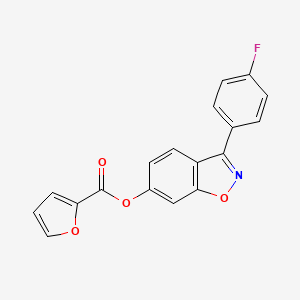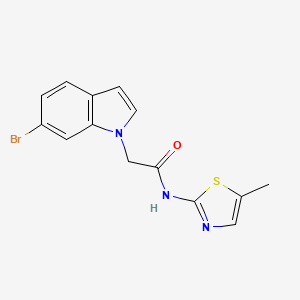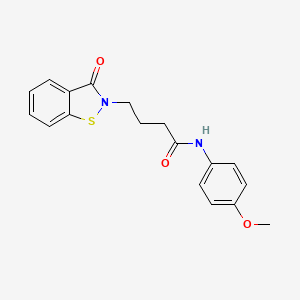![molecular formula C25H25NO6 B11011805 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11011805.png)
N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring, an amide linkage, and a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromen ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Fusion with the cyclohexane ring:
Amide formation: The amide linkage is introduced by reacting the intermediate with a suitable amine.
Attachment of the phenylpropanoic acid moiety: This final step involves the coupling of the phenylpropanoic acid group to the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a potential drug candidate.
Medicine: Its potential therapeutic properties could be explored for developing new medications.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.
Interaction with receptors: It could bind to cellular receptors, modulating signal transduction pathways.
Modulation of gene expression: The compound might influence gene expression, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
- **2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid
- **2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetonitrile
Uniqueness
What sets 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID apart from these similar compounds is its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C25H25NO6 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(2S)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H25NO6/c1-15(23(27)26-21(24(28)29)13-16-7-3-2-4-8-16)31-17-11-12-19-18-9-5-6-10-20(18)25(30)32-22(19)14-17/h2-4,7-8,11-12,14-15,21H,5-6,9-10,13H2,1H3,(H,26,27)(H,28,29)/t15?,21-/m0/s1 |
Clé InChI |
NRROIDLNDMOCRB-FXMQYSIJSA-N |
SMILES isomérique |
CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11011743.png)
![3-(4-methoxyphenyl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11011747.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11011754.png)


![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11011770.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11011775.png)
![methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11011777.png)

![trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11011790.png)
![N-(2-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11011791.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B11011804.png)
![trans-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11011811.png)
